molecular formula C17H28N6OS B2673176 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide CAS No. 941896-45-3

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide

Katalognummer B2673176
CAS-Nummer: 941896-45-3
Molekulargewicht: 364.51
InChI-Schlüssel: VQVYUWTUXNQCLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. For example, the isobutylamino group might be introduced via a nucleophilic substitution reaction, while the pyrazolo[3,4-d]pyrimidin-1-yl group could be formed through a cyclization reaction .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its functional groups. For example, the isobutylamino group could participate in acid-base reactions, while the methylthio group might be involved in redox reactions .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer and antimicrobial properties. For example, compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, showing promising results as anticancer agents (Hassaneen et al., 2019). Furthermore, these compounds have demonstrated significant antimicrobial activity, indicating their potential as therapeutic agents in treating bacterial infections (Khobragade et al., 2010).

Anti-inflammatory and Analgesic Effects

Research into pyrazolo[3,4-d]pyrimidine derivatives has also revealed their potential anti-inflammatory and analgesic effects. These compounds have been shown to possess activities nearly similar to standard drugs in pharmacological studies, offering new avenues for the development of treatments for inflammation and pain management (Antre et al., 2011).

Radioprotective Activities

Some pyrazolo[3,4-d]pyrimidine derivatives containing amino acid moieties have been explored for their radioprotective activities, indicating their potential in protecting against radiation-induced damage. This aspect of research opens up possibilities for developing agents that can mitigate the adverse effects of radiation exposure (Ghorab et al., 2009).

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships of pyrazolo[3,4-d]pyrimidine derivatives have provided insights into the pharmacophore models that could guide the design of new compounds with enhanced biological activities. These studies have helped identify key structural features responsible for the observed biological activities, facilitating the discovery of new therapeutic agents (Ivachtchenko et al., 2013).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile liquid, it might pose a risk of inhalation. If it’s a solid, it might pose a risk of skin or eye contact. Its toxicity could also depend on its specific molecular structure .

Zukünftige Richtungen

The future directions for research on this compound could include further studies to understand its properties and potential applications. For example, if it’s a drug candidate, it might be tested in preclinical and clinical trials to evaluate its efficacy and safety .

Eigenschaften

IUPAC Name

3-methyl-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6OS/c1-11(2)8-14(24)18-6-7-23-16-13(10-20-23)15(19-9-12(3)4)21-17(22-16)25-5/h10-12H,6-9H2,1-5H3,(H,18,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVYUWTUXNQCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCN1C2=NC(=NC(=C2C=N1)NCC(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.